molecular formula C15H22ClN5 B3061755 6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole CAS No. 148014-93-1

6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole

Cat. No. B3061755
CAS RN: 148014-93-1
M. Wt: 307.82 g/mol
InChI Key: QEANRFDFBNUCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole is a useful research compound. Its molecular formula is C15H22ClN5 and its molecular weight is 307.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

148014-93-1

Product Name

6-Amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole

Molecular Formula

C15H22ClN5

Molecular Weight

307.82 g/mol

IUPAC Name

6-chloro-2-(4-methylpiperazin-1-yl)-3-propan-2-ylbenzimidazol-5-amine

InChI

InChI=1S/C15H22ClN5/c1-10(2)21-14-9-12(17)11(16)8-13(14)18-15(21)20-6-4-19(3)5-7-20/h8-10H,4-7,17H2,1-3H3

InChI Key

QEANRFDFBNUCJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C(=C2)N)Cl)N=C1N3CCN(CC3)C

Other CAS RN

148014-93-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)-6-nitrobenzimidazole (1.2 g) was dissolved in 2.5N hydrochloric acid (20 ml) and thereto was added zinc powder (1.5 g) in portions and the mixture was stirred at 80° C. for 4 hours. The reaction mixture was made basic with an aqueous ammonia and extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous magnesium sulfate and then the solvent was distilled off under reduced pressure. The residue was recrystallized from acetonitrile to give 6-amino-5-chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)benzimidazole (0.6 g) as colorless crystal.
Name
5-Chloro-1-isopropyl-2-(4-methyl-1-piperazinyl)-6-nitrobenzimidazole
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.